molecular formula C13H12N6O2 B2394526 1-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207009-76-4

1-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2394526
CAS No.: 1207009-76-4
M. Wt: 284.279
InChI Key: DOLGSQKPPJGJCM-UHFFFAOYSA-N
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Description

1-Methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound featuring multiple heterocyclic rings, including oxadiazole and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the oxadiazole ring followed by the introduction of the triazole and carboxamide functionalities. One common approach is the cyclization of hydrazine derivatives with carboxylic acids or their derivatives to form the oxadiazole ring, followed by subsequent reactions to introduce the triazole and carboxamide groups.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Types of Reactions:

  • Reduction: Reduction reactions can be used to modify the compound, potentially altering its chemical properties.

  • Substitution: Substitution reactions are common, where different functional groups can be introduced or replaced.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been explored, including potential antimicrobial and anticancer properties.

  • Medicine: Research has investigated its use in drug development, particularly for its potential therapeutic effects.

  • Industry: The compound's unique chemical properties make it useful in various industrial applications, such as in the production of advanced materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • 1,2,4-Oxadiazole derivatives

  • Triazole-based compounds

  • Carboxamide derivatives

Uniqueness: 1-Methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of heterocyclic rings and functional groups, which can impart distinct chemical and biological properties compared to similar compounds.

This compound's multifaceted nature makes it a valuable subject of study across various scientific disciplines, offering potential advancements in both theoretical and applied research.

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Biological Activity

1-Methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound's structure consists of a triazole ring linked to an oxadiazole moiety, which is known for its biological activity. The molecular formula is C13H15N5O3C_{13}H_{15}N_5O_3, and it has a molecular weight of approximately 261.276 g/mol.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer treatment. The compound has been evaluated against various cancer cell lines:

Cell Line IC50 (μM) Mechanism
MCF-7 (breast cancer)1.1Thymidylate synthase inhibition
HCT-116 (colon cancer)2.6Thymidylate synthase inhibition
HepG2 (liver cancer)1.4Thymidylate synthase inhibition

These values indicate that the compound exhibits potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. In vitro studies revealed significant inhibition against:

Microorganism Inhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18

These findings suggest that the compound may serve as a potential antimicrobial agent .

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in cell proliferation and microbial growth. Specifically:

  • Thymidylate Synthase Inhibition : This enzyme is crucial for DNA synthesis; its inhibition leads to reduced proliferation in cancer cells.
  • Antimicrobial Mechanism : The exact mechanism against bacteria involves disrupting cell wall synthesis and inhibiting metabolic pathways essential for bacterial survival.

Case Studies

Several research initiatives have focused on the synthesis and evaluation of derivatives based on the oxadiazole and triazole frameworks:

  • Study on Anticancer Activity :
    • A derivative was tested against multiple cancer cell lines and showed IC50 values significantly lower than those of traditional chemotherapeutics .
    • Molecular docking studies indicated strong binding affinity to thymidylate synthase .
  • Study on Antimicrobial Properties :
    • A series of derivatives were synthesized and tested for their antibacterial efficacy against resistant strains of bacteria.
    • The results indicated that modifications in the oxadiazole ring enhanced antibacterial activity .

Properties

IUPAC Name

1-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O2/c1-19-8-10(16-18-19)13(20)14-7-11-15-12(17-21-11)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLGSQKPPJGJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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